molecular formula C14H12ClN3O2 B6085030 N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide

N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide

Cat. No. B6085030
M. Wt: 289.71 g/mol
InChI Key: LZDFGIVJJSFNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide, also known as C16H14ClN3O2, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

The mechanism of action of N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide involves the selective inhibition of the enzyme 11β-HSD1. This inhibition leads to a decrease in the conversion of inactive cortisone to active cortisol, resulting in a reduction in the levels of glucocorticoid hormones. This reduction has been shown to have beneficial effects on various metabolic parameters such as glucose metabolism, insulin sensitivity, and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various animal models. These studies have shown that this compound has significant effects on various metabolic parameters such as glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide in lab experiments include its selectivity and potency as an inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in various metabolic and inflammatory diseases. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, making it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide. One potential direction is the development of more potent and selective inhibitors of 11β-HSD1, which could have significant implications for the treatment of various metabolic and inflammatory diseases. Additionally, further studies could investigate the potential of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
Conclusion
In conclusion, this compound is a promising compound with significant potential in various scientific research applications. Its selective inhibition of the enzyme 11β-HSD1 has been shown to have beneficial effects on various metabolic and inflammatory parameters. However, further research is needed to fully understand the potential of this compound and its future directions.

Synthesis Methods

The synthesis of N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide involves the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N'-[2-(4-chlorophenyl)acetyl]-2-pyridinecarbohydrazide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is its use as a selective inhibitor of the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid hormone levels. This inhibition has been shown to have potential in the treatment of various metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-6-4-10(5-7-11)9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFGIVJJSFNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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